molecular formula C20H23N5O2 B589738 5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1391053-27-2

5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B589738
CAS No.: 1391053-27-2
M. Wt: 365.437
InChI Key: DIFBBWRLEUMXIH-UHFFFAOYSA-N
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Description

Structural Significance of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

The 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine structural motif represents a particularly important subset of pyrrolopyrimidine derivatives, where strategic methylation at the N7 position and amino substitution at C4 combine to create a highly versatile pharmacophore. This specific substitution pattern has been extensively explored in medicinal chemistry due to its ability to confer enhanced metabolic stability while maintaining favorable binding interactions with biological targets. The methyl group at the N7 position serves multiple functions, including protection against metabolic degradation and modulation of the electronic properties of the heterocyclic core, which can influence both binding affinity and selectivity profiles.

Research conducted on 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives has revealed their exceptional potential as multi-targeted kinase inhibitors, with several compounds demonstrating nanomolar potency against clinically relevant kinases. The structural framework allows for systematic modification at the C5 position, where various substituents can be introduced to optimize target selectivity and pharmacokinetic properties. This positional flexibility has enabled the development of compounds with diverse biological activities, ranging from oncology applications to inflammatory disease treatments.

Structural Feature Function Impact on Activity
N7-Methyl Group Metabolic Protection Enhanced Stability
C4-Amino Substitution Hydrogen Bonding Increased Potency
C5-Substitution Site Selectivity Tuning Target Specificity
Pyrrolopyrimidine Core ATP Mimicry Kinase Binding

The incorporation of amino functionality at the C4 position provides a critical hydrogen bond donor that enhances binding interactions with kinase hinge regions, contributing to the high potency observed with many derivatives in this class. This amino group can participate in both direct hydrogen bonding with target proteins and coordinate interactions that stabilize the bioactive conformation. The strategic placement of this functional group within the rigid bicyclic framework ensures optimal geometric positioning for productive binding interactions while minimizing conformational flexibility that could lead to entropic penalties upon binding.

Recent studies have demonstrated that 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives can achieve remarkable selectivity profiles when appropriately substituted at peripheral positions. The ability to introduce diverse substituents at the C5 position has enabled the development of compounds with exquisite selectivity for specific kinase subtypes, addressing one of the major challenges in kinase inhibitor development. This selectivity can be attributed to the unique spatial arrangement of substituents around the rigid pyrrolopyrimidine core, which allows for precise complementarity with specific binding pocket geometries.

The synthetic versatility of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine framework has facilitated extensive structure-activity relationship studies, leading to the identification of key structural determinants for biological activity. These studies have revealed that modifications to the substituent at C5 can dramatically influence both potency and selectivity, with bulky aromatic groups often conferring enhanced activity through favorable hydrophobic interactions with target proteins. The ability to systematically explore substituent effects has made this scaffold particularly valuable for lead optimization programs in pharmaceutical research.

Role of tert-Butyloxycarbonyl Protection in Indole-Pyrrolopyrimidine Hybrids

The incorporation of tert-butyloxycarbonyl protection strategies in indole-pyrrolopyrimidine hybrid molecules represents a sophisticated approach to managing reactive functional groups during complex synthetic sequences. The specific application of this protective group chemistry in the context of 5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrates the critical role that temporary protection plays in enabling the construction of highly functionalized molecular architectures. The tert-butyloxycarbonyl group serves as an ideal protecting group for the indoline nitrogen, providing stability under a wide range of reaction conditions while remaining selectively removable under mild acidic conditions.

The strategic use of tert-butyloxycarbonyl protection in this molecular context addresses several synthetic challenges inherent in the construction of indole-pyrrolopyrimidine hybrids. The unprotected indoline nitrogen is highly nucleophilic and prone to unwanted side reactions during subsequent synthetic transformations, particularly those involving electrophilic reagents or harsh reaction conditions. By temporarily masking this reactive site with the tert-butyloxycarbonyl group, synthetic chemists can conduct complex coupling reactions and functional group manipulations without interference from the indoline nitrogen.

Protection Strategy Advantages Applications
N-tert-Butyloxycarbonyl Acid-Labile Removal Multi-Step Synthesis
Stability Under Basic Conditions Nucleophilic Reactions Cross-Coupling Chemistry
Selective Deprotection Orthogonal Chemistry Protecting Group Strategy
Electron-Withdrawing Effect Modulated Reactivity Regioselective Reactions

The electron-withdrawing nature of the tert-butyloxycarbonyl group also plays a crucial role in modulating the electronic properties of the indoline ring system, which can influence the regioselectivity of subsequent reactions. This electronic effect is particularly important in the context of cross-coupling reactions, where the presence of the protecting group can direct metalation and coupling to specific positions on the indoline ring. The ability to control regioselectivity through protective group effects has proven invaluable in the synthesis of complex indole-pyrrolopyrimidine hybrids with defined substitution patterns.

Recent advances in deprotection methodology have expanded the utility of tert-butyloxycarbonyl protection in heterocyclic synthesis, with new mild deprotection conditions being developed to address challenges encountered with traditional acidic methods. These developments are particularly relevant for indole-containing systems, where harsh acidic conditions can lead to unwanted side reactions or degradation of sensitive functional groups. The availability of multiple deprotection strategies provides synthetic flexibility and enables the use of tert-butyloxycarbonyl protection in increasingly complex molecular architectures.

The specific molecular structure of this compound exemplifies the successful integration of protective group chemistry with modern medicinal chemistry design principles. The compound serves as a key synthetic intermediate in the preparation of bioactive molecules, where the tert-butyloxycarbonyl group can be selectively removed at the appropriate stage to reveal the free indoline nitrogen for further functionalization or to unmask the final bioactive compound. This strategic approach to molecular construction demonstrates the essential role that protective group chemistry continues to play in the synthesis of complex pharmaceutical targets.

Properties

IUPAC Name

tert-butyl 5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-20(2,3)27-19(26)25-8-7-13-9-12(5-6-15(13)25)14-10-24(4)18-16(14)17(21)22-11-23-18/h5-6,9-11H,7-8H2,1-4H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFBBWRLEUMXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C3=CN(C4=NC=NC(=C34)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scaffold Construction via Cyclocondensation

The pyrrolo[2,3-d]pyrimidine system is typically assembled from 4-amino-5-cyanopyrrole derivatives. A reported protocol involves:

  • Condensation of 4-chloro-5-iodopyrrolo[2,3-d]pyrimidine with methylamine at 80°C in DMF

  • Subsequent Stille coupling with (5-(Boc-2,3-dihydro-1H-indol-5-yl))stannane

Representative Conditions:

StepReagentsSolventTemp (°C)Time (h)Yield (%)
1CH₃NH₂ (2 eq)DMF801278
2Pd(PPh₃)₄, CuITHF1002465

N-Methylation Strategies

Direct Alkylation of Pyrrolopyrimidine

The 7-methyl group is introduced via nucleophilic substitution:

  • Treatment of 7H-pyrrolo[2,3-d]pyrimidin-4-amine with methyl iodide

  • Phase-transfer conditions using K₂CO₃ in DMF at 60°C

Optimization Data:

Methylating AgentBaseSolventTemp (°C)Conversion (%)
CH₃IK₂CO₃DMF6092
(CH₃)₂SO₄DBUCH₃CN8088

Installation of the Dihydroindole Moiety

Suzuki-Miyaura Cross-Coupling

The critical C5-C5' bond forms via palladium-catalyzed coupling:

  • 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-Boc-2,3-dihydro-1H-indole

Optimized Protocol:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₃PO₄ (3 eq)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 90°C (microwave)

  • Time: 1 h

  • Yield: 82%

Boc Protection/Deprotection Dynamics

Protection of the Indole Nitrogen

The tert-butyloxycarbonyl group is introduced early to prevent side reactions:

  • Treat 5-amino-2,3-dihydro-1H-indole with Boc₂O (1.2 eq)

  • DMAP (0.1 eq) in CH₂Cl₂ at 0°C → rt

  • Yield: 95%

Stability Studies:

ConditionBoc Integrity (%)
Pd-catalyzed coupling100
Acidic (TFA/DCM)0
Basic (NaOH/MeOH)98

Alternative Synthetic Routes

Buchwald-Hartwig Amination

For cases requiring late-stage functionalization:

  • Couple 5-bromo-7-methyl-pyrrolopyrimidine with Boc-protected indoline

  • Xantphos-Pd-G3 catalyst system

  • Cs₂CO₃ base in dioxane at 100°C

Comparative Data:

MethodYield (%)Purity (HPLC)
Suzuki Coupling8299.1
Buchwald7598.3

Purification and Characterization

Chromatographic Techniques

Final purification employs:

  • Normal phase silica (hexane/EtOAc gradient)

  • Reverse-phase C18 (MeCN/H₂O + 0.1% TFA)

Analytical Data:

  • HRMS (ESI+): m/z 366.1921 [M+H]⁺ (calc. 366.1924)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (s, 9H, Boc), 3.21 (t, J=8.4 Hz, 2H, CH₂), 4.01 (t, J=8.4 Hz, 2H, CH₂), 6.55 (s, 1H, ArH), 7.85 (s, 1H, ArH)

Scale-Up Considerations

Process Optimization

Key parameters for kilogram-scale production:

  • Replace Pd(PPh₃)₄ with cheaper Pd(OAc)₂/PPh₃ system

  • Continuous flow hydrogenation for nitro group reduction

  • Telescoped protection/coupling sequence to minimize isolation steps

Economic Metrics:

ParameterLab ScalePilot Plant
Cost/g (USD)1200450
Cycle Time (days)145

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a key role in cell death and inflammation pathways . By inhibiting RIPK1, the compound can modulate these pathways and exert its biological effects .

Comparison with Similar Compounds

Physicochemical Properties

  • Boc-Dihydroindole vs. Methoxyphenyl : The Boc group increases molecular weight (~265.3 g/mol for Boc vs. ~121.1 g/mol for methoxyphenyl) and hydrophobicity (clogP ~3.5 vs. ~2.1), impacting membrane permeability .
  • 7-Methyl vs.

NMR and Structural Analysis

  • Chemical Shift Variations : Substituents at the 5-position significantly alter proton environments. For example, Boc-dihydroindole introduces upfield shifts in the indole region (~6.5–7.5 ppm) compared to halogenated analogues (~8.0–8.5 ppm for iodo) .

Biological Activity

5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, known by its CAS number 1391053-27-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H23N5O2
  • Molecular Weight : 365.43 g/mol
  • Melting Point : 185–195 °C (dec.)
  • Solubility : Slightly soluble in DMSO and very slightly in methanol .

The biological activity of this compound can be attributed to its structural components, particularly the pyrrolo[2,3-d]pyrimidine moiety. This structure is known to interact with various biological targets, including kinases and receptors involved in cellular signaling pathways.

Targeting Kinases

Recent studies have indicated that compounds with similar structures exhibit inhibitory effects on several kinases, such as Glycogen Synthase Kinase 3 beta (GSK-3β) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For instance, a related compound demonstrated an IC50 value of 130 nM against GSK-3β, indicating potent inhibition .

Biological Evaluation

The biological evaluation of this compound has been explored through various assays:

In Vitro Studies

  • Cell Viability Assays : The compound was tested against several cancer cell lines to assess its antiproliferative effects. Preliminary results suggest moderate activity against leukemia and solid tumor lines.
  • Kinase Inhibition Assays : The compound was evaluated for its ability to inhibit VEGFR-2 and GSK-3β. The results indicated that it could potentially act as a competitive inhibitor in these pathways.

Case Studies

Several studies have highlighted the biological significance of compounds related to this structure:

Case Study 1: GSK-3β Inhibition

A study focusing on pyrrolo[2,3-d]pyrimidines showed that modifications at the 7-position significantly enhance the inhibitory potency against GSK-3β. The binding interactions were characterized using molecular docking simulations, revealing stable interactions with key residues in the ATP-binding site .

Case Study 2: Antiproliferative Activity

In another investigation involving various tumor cell lines (HL-60 for leukemia and HCT-15 for colon cancer), derivatives of pyrrolo[2,3-d]pyrimidines exhibited IC50 values ranging from 0.20 μM to over 10 μM. These findings suggest that structural variations can lead to significant changes in biological activity .

Summary Table of Biological Activities

Activity TypeTargetIC50 ValueReference
GSK-3β InhibitionGlycogen Synthase Kinase130 nM
VEGFR-2 InhibitionVascular Endothelial Growth Factor ReceptorVaries (under investigation)
AntiproliferativeVarious Cancer Cell LinesRanges from 0.20 μM to >10 μM

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrrolo[2,3-d]pyrimidine core in this compound?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents at the 5-position of the pyrrolopyrimidine scaffold. Microwave-assisted synthesis can enhance reaction efficiency, as demonstrated in the preparation of structurally related 7-benzyl-pyrrolo[2,3-d]pyrimidines (yields: 70–90%) .
  • Key Steps :

  • Cyclization of intermediates using formamidine or trimethylsilylacetylene .
  • Protection/deprotection of the indole nitrogen with tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions .

Q. How can structural characterization be optimized for this compound?

  • Analytical Tools :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm regiochemistry and substitution patterns. For example, the 4-amine proton typically appears as a broad singlet (~6.0–6.5 ppm) in DMSO-d6_6 .
  • Elemental Analysis : Validate purity by matching experimental and calculated C/H/N percentages (deviation < 0.3% acceptable) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assays :

  • Kinase Inhibition : Screen against a panel of kinases (e.g., CDKs, Aurora kinases) using fluorescence-based ADP-Glo™ assays .
  • Antiproliferative Activity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT or CellTiter-Glo® assays (IC50_{50} values < 10 µM indicate promising activity) .

Advanced Research Questions

Q. How do substituent modifications (e.g., Boc group, methyl at N7) influence target binding and selectivity?

  • SAR Analysis :

  • The tert-butyloxycarbonyl (Boc) group on the indole enhances solubility and metabolic stability by shielding labile NH groups .
  • Methyl substitution at N7 (7-methyl) sterically hinders off-target interactions, improving kinase selectivity (e.g., reduced inhibition of non-relevant kinases like EGFR) .
    • Experimental Validation : Compare IC50_{50} values of analogs with/without Boc or methyl groups using dose-response curves .

Q. What computational methods can predict metabolic liabilities in this compound?

  • In Silico Tools :

  • ADMET Prediction : Use software like SwissADME or ADMETlab to assess cytochrome P450 (CYP) metabolism, focusing on demethylation or Boc group hydrolysis .
  • Molecular Dynamics (MD) Simulations : Model interactions with CYP3A4 to identify potential oxidation sites .
    • Experimental Follow-up : Validate predictions with liver microsomal stability assays (e.g., t1/2_{1/2} > 30 min suggests favorable stability) .

Q. How can synthetic routes be optimized to address low yields in multi-step reactions?

  • Troubleshooting :

  • Microwave Chemistry : Replace traditional heating with microwave irradiation to reduce reaction times (e.g., from 12 h to 5 min) and improve yields by 15–20% .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)2_2 vs. Pd/C) for cross-coupling steps. Lower catalyst loadings (1–2 mol%) reduce costs without compromising efficiency .
    • Case Study : In the synthesis of 7-benzyl analogs, replacing triethylamine with DIPEA increased yields from 70% to 87% by minimizing side reactions .

Q. What strategies resolve discrepancies between computational binding predictions and experimental kinase inhibition data?

  • Root Cause Analysis :

  • Protein Flexibility : MD simulations may overlook conformational changes in kinase active sites. Use ensemble docking to account for flexibility .
  • Solvent Effects : Include explicit water molecules in docking models to improve affinity predictions (e.g., ΔG binding < -9 kcal/mol correlates with sub-µM activity) .
    • Validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) and validate docking results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.